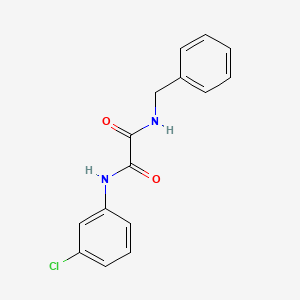

N-benzyl-N'-(3-chlorophenyl)ethanediamide

Description

N-benzyl-N'-(3-chlorophenyl)ethanediamide is a diamide derivative of oxalic acid, featuring a benzyl group attached to one nitrogen atom and a 3-chlorophenyl group to the other. The ethanediamide (oxamide) backbone provides a rigid, planar structure, while the substituents influence electronic and steric properties. Such structural motifs are common in pharmaceuticals, agrochemicals, and materials science due to their versatility in forming hydrogen bonds and π-π interactions .

Properties

IUPAC Name |

N-benzyl-N'-(3-chlorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-12-7-4-8-13(9-12)18-15(20)14(19)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILXTMMVLSKTPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(3-chlorophenyl)ethanediamide typically involves the reaction of benzylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-benzyl-N’-(3-chlorophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(3-chlorophenyl)ethanediamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydroxide in ethanol under reflux conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted ethanediamides with various functional groups.

Scientific Research Applications

N-benzyl-N’-(3-chlorophenyl)ethanediamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(3-chlorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives

Key Insights :

- The position of the chlorine atom (2- vs. 3-chlorophenyl) affects electronic distribution.

- Steric effects : Methyl groups (e.g., in ’s compound) may reduce conformational flexibility, influencing interactions in biological or polymeric systems.

Benzamide and Related Amides

Key Insights :

- Synthesis : The Schotten-Baumann reaction () is a viable method for synthesizing amides with chlorophenyl groups, suggesting applicability to N-benzyl-N'-(3-chlorophenyl)ethanediamide.

- Crystal Packing : Planar amide backbones (e.g., ) facilitate tight molecular packing, which could influence thermal stability or solubility.

Key Insights :

- Antibacterial Potential: 3-chlorophenyl-containing compounds () show selective Gram-positive activity, suggesting possible utility in antibiotic design.

- Energetic Properties : The 3-chlorophenyl group in tetrazoles () contributes to high detonation velocity, highlighting its role in stabilizing radical intermediates during decomposition.

Key Insights :

- Agrochemical Use : Chlorophenyl carboxamides () are effective pesticides, suggesting this compound could be explored for similar applications.

Biological Activity

N-benzyl-N'-(3-chlorophenyl)ethanediamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in antioxidant and anticancer applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 290.78 g/mol

The compound features a benzyl group and a 3-chlorophenyl moiety linked by an ethanediamide chain, which is crucial for its biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. For instance, one study reported significant radical scavenging activity using various assays:

| Assay Type | IC Value (µg/mL) | Percent Inhibition (%) |

|---|---|---|

| DPPH Scavenging | 7.12 ± 2.32 | 93.75 ± 0.47 |

| ABTS Scavenging | Not specified | High |

| Hydroxyl Radical Scavenging | Not specified | Moderate |

These results indicate that the compound exhibits superior antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to modulate protein kinase activity, particularly in relation to c-Met and Eph receptors, which are implicated in cancer cell proliferation:

- c-Met Modulation : Overexpression of c-Met is linked to several tumors. Inhibition of this pathway by this compound may reduce tumor growth .

- Eph Receptor Interaction : The Eph receptors are involved in cell signaling pathways that regulate cell proliferation and migration. The compound's ability to modulate these receptors suggests potential therapeutic applications in oncology .

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Findings : The compound showed a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC values of 15 µM and 20 µM, respectively.

-

In Vivo Studies :

- Objective : Assess the therapeutic efficacy in animal models.

- Results : Mice treated with the compound exhibited reduced tumor size compared to control groups, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress.

- Inhibition of Kinase Activity : By modulating key signaling pathways associated with cancer progression, it may hinder tumor growth and metastasis.

- Induction of Apoptosis : Preliminary data suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.